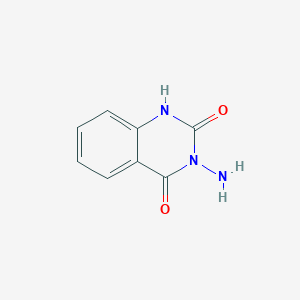

3-Amino-1H-quinazoline-2,4-dione

Description

Significance of Nitrogen Heterocycles in Medicinal Chemistry

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, with over half of all unique small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) featuring a nitrogen-containing heterocyclic ring. openmedicinalchemistryjournal.comnih.gov This remarkable prevalence can be attributed to several key factors. The presence of nitrogen atoms within a cyclic structure imparts unique physicochemical properties, including the ability to form hydrogen bonds, which is crucial for molecular recognition and binding to biological targets such as proteins and nucleic acids. mdpi.comnih.gov

These heterocycles are found in a wide range of naturally occurring bioactive compounds, including alkaloids, vitamins, and antibiotics. mdpi.comnih.gov Their structural motifs are also integral to numerous synthetic drugs with diverse therapeutic applications, such as anticancer, anti-inflammatory, and antimicrobial agents. mdpi.comnih.gov The versatility of nitrogen heterocycles allows for extensive chemical modification, enabling medicinal chemists to fine-tune the pharmacological properties of a molecule to enhance its efficacy and reduce side effects.

The Quinazoline-2,4-dione Core as a Privileged Structure

Within the vast family of nitrogen heterocycles, the quinazoline-2,4-dione scaffold holds a special status as a "privileged structure." This term is used to describe a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby exhibiting a broad range of biological activities. nih.govnih.gov The quinazoline-2,4-dione core, a bicyclic system composed of a fused benzene (B151609) and pyrimidinedione ring, is a prominent feature in many compounds with significant therapeutic potential. nih.govnih.gov

The stability of the quinazolinone ring system to metabolic degradation, coupled with its ability to be readily functionalized at various positions, makes it an attractive scaffold for drug discovery. researchgate.net Derivatives of quinazoline-2,4-dione have been reported to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. nih.govnih.gov This versatility has led to the development of several approved drugs incorporating the quinazoline (B50416) structure. nih.gov

Overview of 3-Amino-1H-quinazoline-2,4-dione as a Key Synthetic and Biological Intermediate

This compound is a crucial derivative of the quinazoline-2,4-dione scaffold that serves as a valuable intermediate in both chemical synthesis and biological investigations. researchgate.netclearsynth.com Its chemical structure features a reactive amino group at the 3-position of the quinazoline-2,4-dione core, which provides a key handle for further chemical modifications. mdpi.com

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 30386-01-7 chemicalbook.com |

| Molecular Formula | C8H7N3O2 |

| Molecular Weight | 177.16 g/mol |

| Synonyms | 3-aminoquinazoline-2,4(1H,3H)-dione, 3-amino-2,4(1H,3H)-quinazolinedione clearsynth.com |

This amino group allows for the facile introduction of a wide variety of substituents, leading to the generation of large libraries of novel compounds for biological screening. mdpi.com The synthesis of this compound itself can be achieved through several reported methods, often starting from readily available materials like anthranilic acid derivatives. nih.govresearchgate.net

From a biological perspective, this compound and its derivatives have shown promise in various therapeutic areas. For instance, compounds based on this scaffold have been investigated as potential topoisomerase inhibitors, a class of anticancer agents. openmedicinalchemistryjournal.com Furthermore, the modification of the 3-amino group has led to the discovery of compounds with antibacterial and other biological activities. nih.gov The versatility of this compound as a building block continues to make it a focal point of research in the development of new and effective therapeutic agents.

Table 2: Reported Biological Activities of this compound Derivatives

| Biological Activity | Description |

| Anticancer | Derivatives have shown potential as topoisomerase inhibitors and inhibitors of receptor tyrosine kinases like c-Met and VEGFR-2. openmedicinalchemistryjournal.comtandfonline.com |

| Antimicrobial | Modifications of the core structure have led to compounds with activity against various bacterial strains. nih.gov |

| Antidiabetic | Certain 3-substituted quinazoline-2,4-dione derivatives have been evaluated for their potential as antidiabetic agents. mdpi.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-11-7(12)5-3-1-2-4-6(5)10-8(11)13/h1-4H,9H2,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMGODFWGUBLTTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359533 | |

| Record name | 3-Amino-1H-quinazoline-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30386-01-7 | |

| Record name | 3-Amino-1H-quinazoline-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1,2,3,4-tetrahydroquinazoline-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Amino 1h Quinazoline 2,4 Dione and Its Derivatives

Classical and Green Synthetic Routes to the Quinazoline-2,4-dione Nucleus

A variety of synthetic methods have been developed for the construction of the quinazoline-2,4-dione core, ranging from traditional condensation reactions to more modern, environmentally friendly approaches.

Cyclization Reactions of Anthranilic Acid Derivatives

A cornerstone in the synthesis of quinazoline-2,4-diones is the use of anthranilic acid and its derivatives. generis-publishing.com One common method involves the reaction of anthranilic acid with urea (B33335) at elevated temperatures, typically 150-160°C, to induce cyclization. generis-publishing.com Another approach is the reaction of anthranilic acid derivatives with potassium cyanate (B1221674), which first forms a urea derivative that subsequently cyclizes in the presence of a base like sodium hydroxide. jst.go.jpresearchgate.net This latter method can be performed in water at room temperature, offering a more eco-friendly "green" synthesis. jst.go.jpresearchgate.net The reaction of N-methylanthranilic acid with sodium cyanate under alkaline conditions also yields the corresponding 1-methylquinazoline-2,4-dione. generis-publishing.com

Furthermore, the reaction of anthranilamide with urea can also be used to produce quinazoline-2,4-diones through a direct carbonylation and cyclization process. jst.go.jp A one-pot synthesis has been developed where anthranilic acid derivatives and potassium cyanate react in polyethylene (B3416737) glycol (PEG) with acetic acid to give good to high yields of the desired products in short reaction times. researchgate.net

Condensation Reactions with Isatoic Anhydride (B1165640)

Isatoic anhydride is another key starting material for the synthesis of quinazoline-2,4-diones. jst.go.jpresearchgate.net A widely used method involves heating a mixture of isatoic anhydride with urea in a solvent like dimethylformamide (DMF). prepchem.com The reaction of isatoic anhydride with primary amines or ammonium (B1175870) salts in the presence of various catalysts can also lead to the formation of quinazoline-2,4-dione derivatives. researchgate.net These reactions often proceed through a one-pot, three-component condensation involving isatoic anhydride, an aldehyde, and an amine or urea. researchgate.net A variety of catalysts, including organocatalysts like p-toluenesulfonic acid (p-TsOH) and L-proline, have been employed to facilitate these condensations. researchgate.net

The reaction of isatoic anhydride with amines or isocyanates is a known route to 3-substituted quinazoline-2,4-diones. researchgate.net For instance, the reaction of isatoic anhydride with o-toluidine (B26562) followed by treatment with acetylacetone (B45752) can be used to synthesize methaqualone analogs. sciencemadness.org

Carbonylation Reactions with CO2 and Related Carbonylating Agents

The use of carbon dioxide (CO2) as a C1 source represents a green and sustainable approach to quinazoline-2,4-dione synthesis. researchgate.net One such method involves the reaction of 2-aminobenzonitrile (B23959) with CO2 in the presence of catalysts like mesoporous smectites incorporating alkali hydroxides. rsc.org This reaction can also proceed efficiently in water without a catalyst. researchgate.net Another approach utilizes a metal-free binary catalytic system, such as [Bmim][OAc]/DBU, to promote the reaction of 2-aminobenzonitriles with CO2. acs.org

Phosgene (B1210022) and its surrogates can also be used as carbonylating agents. For example, the treatment of 2-aminobenzamides with phosgene or phenylisocyanate can lead to the formation of quinazoline-2,4-diones. researchgate.net A one-pot synthesis using di-tert-butyl dicarbonate (B1257347) ((Boc)2O) as a carbonyl source in the presence of 4-dimethylaminopyridine (B28879) (DMAP) has also been developed. acs.org

Microwave-Assisted and Ultrasonic-Assisted Syntheses

To enhance reaction rates and yields, microwave irradiation and ultrasound have been employed in the synthesis of quinazoline-2,4-diones. Microwave-assisted synthesis can significantly reduce reaction times and improve yields compared to conventional heating. For example, the reaction of substituted methyl anthranilate with various iso(thio)cyanates can be efficiently carried out under microwave irradiation without a catalyst or base. nih.gov Similarly, the reaction of anthranilic acids with ethanolamine (B43304) under microwave conditions provides good yields of N-substituted quinazolinones. vanderbilt.edu Iron-catalyzed cyclization of 2-halobenzoic acids and amidines in water can also be accelerated by microwave irradiation. sci-hub.se

Ultrasonic irradiation has also been shown to be effective. The synthesis of 4-tosyl quinazolines from 2-iodoaniline (B362364) and tosyl methyl isocyanide is significantly faster and more efficient under ultrasonic conditions. researchgate.netnih.gov Furthermore, one-pot, three-component reactions of isatoic anhydride, aromatic aldehydes, and amines can be promoted by ultrasonic irradiation in the presence of a catalyst. researchgate.net

Targeted Synthesis of 3-Amino-1H-quinazoline-2,4-dione

The introduction of an amino group at the N3 position of the quinazoline-2,4-dione ring is a key step in the synthesis of the target compound.

Amination Strategies at the N3 Position

The synthesis of 3-substituted quinazoline-2,4-diones can be achieved through various amination strategies. One approach involves the C-4 amination-cyclization of isatoic anhydrides. jst.go.jp Another method is the modular and divergent synthesis starting from 2-chloro-4(3H)-quinazolinone. N3-alkylation followed by C2-amination provides a scaffold for further functionalization. rsc.org A convenient pathway to 3-substituted quinazoline-2,4-dione derivatives involves the carbonylation of substituted anthranilamide with Boc anhydride, followed by cyclization in the presence of a base like sodium methoxide. researchgate.net

The following table summarizes some of the key synthetic methods for quinazoline-2,4-diones:

| Starting Material | Reagents | Conditions | Product | Reference(s) |

| Anthranilic Acid | Urea | 150-160°C | Quinazoline-2,4-dione | generis-publishing.com |

| Anthranilic Acid Derivatives | Potassium Cyanate, NaOH | Water, Room Temperature | Quinazoline-2,4-dione Derivatives | jst.go.jp, researchgate.net |

| Isatoic Anhydride | Urea, DMF | Heat | Quinazoline-2,4-dione | prepchem.com |

| 2-Aminobenzonitrile | CO2, Catalyst | Varies | Quinazoline-2,4-dione | rsc.org, researchgate.net |

| Substituted Methyl Anthranilate | Iso(thio)cyanates | Microwave Irradiation | Quinazoline-2,4-dione Derivatives | nih.gov |

| 2-Iodoaniline | Tosyl Methyl Isocyanide, CuI | Ultrasonic Irradiation | 4-Tosylquinazolines | researchgate.net, nih.gov |

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecular scaffolds like this compound from simple starting materials in a single step. These reactions offer advantages in terms of atom economy, reduced waste, and operational simplicity.

A notable MCR approach involves the reaction of 2-aminobenzonitriles, various aldehydes, and trimethylsilyl (B98337) isocyanate (TMS-NCO). This three-component reaction proceeds to yield 3-substituted-2-imino-2,3-dihydro-1H-quinazolin-4-ones, which can be further transformed. A specific advancement in this area is a one-pot, three-component synthesis that utilizes anthranilic acid, a primary amine, and potassium cyanate in an acidic medium to construct the 3-substituted quinazoline-2,4-dione scaffold. This method has been successfully applied to generate a library of derivatives.

Another significant MCR strategy for assembling the quinazoline-2,4-dione core involves the reaction of isatoic anhydride, a primary amine, and carbon disulfide in the presence of a base like potassium carbonate. While this specific example leads to a thione at the C2 position, it highlights the utility of MCRs in building the fundamental quinazoline (B50416) framework, which can then be further modified to introduce the 3-amino group.

Researchers have also developed a one-pot synthesis of 3-amino-quinazoline-2,4-diones by reacting 2-aminobenzohydrazides with ethyl chloroformate in the presence of pyridine. This reaction proceeds through an intermediate that cyclizes to form the desired quinazoline-2,4-dione ring system. This method is particularly effective for creating derivatives with substituents on the fused benzo ring.

The following table summarizes a representative multi-component reaction for the synthesis of a 3-amino-quinazoline-2,4-dione derivative.

| Starting Materials | Reagents | Product | Yield (%) |

| 2-Aminobenzohydrazide, Ethyl Chloroformate | Pyridine | This compound | Not specified |

Data represents a general synthetic scheme and may not reflect optimized yields.

Derivatization and Functionalization Strategies

Once the this compound scaffold is obtained, its chemical properties can be fine-tuned through various derivatization and functionalization reactions. These modifications are typically aimed at exploring the structure-activity relationships of the resulting compounds for various applications.

N1 and N3 Substitutions and Their Synthetic Approaches

The nitrogen atoms at positions 1 and 3 of the quinazoline-2,4-dione ring are common sites for substitution, allowing for the introduction of a wide range of functional groups.

N3-Substitution: The amino group at the N3 position is a key handle for derivatization. It can readily react with various electrophiles. For instance, reaction with aldehydes or ketones leads to the formation of the corresponding N3-imino derivatives (Schiff bases). These Schiff bases can be further reduced to yield N3-alkylamino or N3-arylamino quinazoline-2,4-diones. Acylation of the 3-amino group with acid chlorides or anhydrides provides the corresponding N3-amido derivatives.

N1-Substitution: Alkylation at the N1 position can be achieved by reacting the 3-amino-quinazoline-2,4-dione with alkyl halides in the presence of a suitable base. The choice of base and reaction conditions is crucial to control the regioselectivity of the alkylation, as the N3-amino group can also be alkylated. In some cases, protecting the 3-amino group is necessary before proceeding with N1-alkylation. For example, after converting the 3-amino group to an imide with phthalic anhydride, N1-alkylation can be performed, followed by deprotection to restore the 3-amino group.

The table below provides examples of N1 and N3 substitution reactions.

| Starting Material | Reagent | Position of Substitution | Product Type |

| This compound | Benzaldehyde | N3 | N3-Imino (Schiff base) |

| This compound | Acetic Anhydride | N3 | N3-Amido |

| This compound | Methyl Iodide / K2CO3 | N1 | 1-Methyl-3-amino-1H-quinazoline-2,4-dione |

Modifications on the Fused Benzo Ring

Introducing substituents onto the fused benzene (B151609) ring is another important strategy for modifying the properties of this compound. These modifications are typically accomplished by starting with appropriately substituted anthranilic acids or isatoic anhydrides.

For example, using a 5-nitroanthranilic acid as the starting material in the synthesis will result in a 6-nitro-3-amino-1H-quinazoline-2,4-dione. The nitro group can then be reduced to an amino group, which can be further functionalized. Other common substituents introduced via the starting materials include halogens (fluoro, chloro, bromo), alkyl groups, and alkoxy groups.

Electrophilic aromatic substitution reactions on the pre-formed quinazoline-2,4-dione ring are less common due to the deactivating nature of the carbonyl groups, but can be achieved under specific conditions. For instance, nitration or halogenation can be performed, though regioselectivity can be an issue.

The following table illustrates the synthesis of benzo ring-modified derivatives.

| Substituted Starting Material | Product |

| 5-Nitroanthranilic Acid | 6-Nitro-3-amino-1H-quinazoline-2,4-dione |

| 5-Chloroanthranilic Acid | 6-Chloro-3-amino-1H-quinazoline-2,4-dione |

| 4-Methoxyisatoic Anhydride | 7-Methoxy-3-amino-1H-quinazoline-2,4-dione |

Introduction of Heterocyclic Moieties

The incorporation of other heterocyclic rings into the this compound structure is a widely used strategy to create novel compounds with potentially enhanced biological activities. These heterocyclic moieties can be attached at various positions, most commonly at the N1 or N3 positions.

Attachment at the N3-position: The 3-amino group is a convenient point of attachment. For example, it can be reacted with heterocyclic aldehydes (e.g., pyridine-2-carboxaldehyde, furan-2-carboxaldehyde) to form Schiff bases, which can then be reduced. Alternatively, the amino group can be acylated with heterocyclic acid chlorides (e.g., nicotinoyl chloride) to form amides linking the quinazoline-2,4-dione to the heterocycle.

Attachment at the N1-position: Heterocyclic moieties can also be introduced at the N1 position via alkylation-type reactions. For instance, reacting the 3-amino-quinazoline-2,4-dione with a haloalkyl-substituted heterocycle (e.g., 2-(chloromethyl)pyridine) in the presence of a base will attach the heterocyclic ring to the N1 nitrogen.

A versatile method involves the reaction of this compound with various isothiocyanates to yield the corresponding thiourea (B124793) derivatives. These thioureas can then be cyclized with reagents like ethyl bromoacetate (B1195939) to form thiazolidinone-containing quinazoline-2,4-diones.

The table below showcases examples of the introduction of heterocyclic moieties.

| Position of Attachment | Heterocyclic Reagent | Linkage Type | Resulting Heterocycle |

| N3 | Pyridine-2-carboxaldehyde | Imine (reducible to amine) | Pyridine |

| N3 | Nicotinoyl chloride | Amide | Pyridine |

| N1 | 2-(Chloromethyl)pyridine | Alkyl | Pyridine |

| N3 | Phenyl isothiocyanate, then Ethyl bromoacetate | Thiourea, then cyclization | Thiazolidinone |

Structure Activity Relationship Sar Investigations of 3 Amino 1h Quinazoline 2,4 Dione Derivatives

Impact of N1 Substitution on Biological Profiles

The substitution at the N1 position of the 3-amino-1H-quinazoline-2,4-dione core has been explored to modulate the biological activity of these compounds. While many studies focus on disubstitution at both N1 and N3 positions, the influence of N1 substituents can be inferred from these investigations.

Research into the antimicrobial properties of quinazoline-2,4(1H,3H)-dione derivatives has shown that the simultaneous substitution at both N1 and N3 positions is crucial for activity. For instance, the incorporation of heterocyclic moieties such as triazole, oxadiazole, and thiadiazole at both N1 and N3 positions through a linker has been found to be essential for antimicrobial activity. biomedpharmajournal.org In a study focusing on 1,3-disubstituted quinazoline-2,4(1H,3H)-diones, the introduction of various heterocyclic rings at these positions was investigated for their antibacterial potential. nih.gov One of the most promising compounds from this series featured a 1,3-bis((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)quinazoline-2,4(1H,3H)-dione structure, which exhibited notable activity against Escherichia coli. nih.gov This suggests that bulky heterocyclic substituents at the N1 position, in conjunction with similar groups at the N3 position, can confer significant antibacterial properties.

The following table summarizes the antimicrobial activity of N1,N3-disubstituted quinazoline-2,4(1H,3H)-dione derivatives.

| Compound | N1-Substituent | N3-Substituent | Microorganism | Inhibition Zone (mm) | MIC (mg/mL) | Reference |

|---|---|---|---|---|---|---|

| 1,3-bis((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)quinazoline-2,4(1H,3H)-dione | (5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl | (5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl | Staphylococcus aureus | 9 | - | nih.gov |

| 1,3-bis((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)quinazoline-2,4(1H,3H)-dione | (5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl | (5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl | Escherichia coli | 15 | 65 | nih.gov |

| 1,3-bis((5-(benzylthio)-1,3,4-oxadiazol-2-yl)methyl)quinazoline-2,4(1H,3H)-dione | (5-(benzylthio)-1,3,4-oxadiazol-2-yl)methyl | (5-(benzylthio)-1,3,4-oxadiazol-2-yl)methyl | Staphylococcus aureus | 12 | 70 | nih.gov |

| 1,3-bis((5-(benzylthio)-1,3,4-oxadiazol-2-yl)methyl)quinazoline-2,4(1H,3H)-dione | (5-(benzylthio)-1,3,4-oxadiazol-2-yl)methyl | (5-(benzylthio)-1,3,4-oxadiazol-2-yl)methyl | Candida albicans | 12 | - | nih.gov |

Influence of N3 Substitution on Biological Activities

The N3-amino group of the 1H-quinazoline-2,4-dione scaffold serves as a key site for chemical modification, leading to a diverse range of biological activities.

Derivatives containing a 3-amino pyrrolidine (B122466) moiety at the N3 position have been designed and synthesized as potent PARP-1/2 inhibitors, which are crucial enzymes in DNA repair and are targets for cancer therapy. rsc.org These compounds exhibited IC50 values in the nanomolar range against PARP-1 and in the low micromolar range against PARP-2, with some derivatives showing strong cytotoxic effects against cancer cell lines. rsc.org

Furthermore, the synthesis of Schiff bases from 3-amino-2-methyl-quinazolin-4(3H)-one has been a successful strategy for developing new antimicrobial agents. sapub.org These derivatives, where the 3-amino group is converted into an imine, have shown moderate to good antibacterial activity against various strains. sapub.org Another study on 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2 tyrosine kinase inhibitors for anticancer applications included compounds with substitutions on the 3-amino group. nih.gov These derivatives demonstrated significant inhibitory activity against both enzymes, highlighting the potential of modifying the N3-amino group for targeted cancer therapy. nih.gov

The table below presents the antimicrobial activity of various N3-substituted 3-amino-2-methyl-quinazolin-4(3H)-one derivatives.

| Compound | N3-Substituent | Microorganism | Activity | Reference |

|---|---|---|---|---|

| 3-[(3-hydroxybenzylidene)amino]-2-methylquinazolin-4(3H)-one | (3-hydroxybenzylidene)amino | Escherichia coli | Moderate | sapub.org |

| 3-[(2-hydroxybenzylidene)amino]-2-methylquinazolin-4(3H)-one | (2-hydroxybenzylidene)amino | Staphylococcus aureus | Good | sapub.org |

| 3-[(2-nitrobenzylidene)amino]-2-methylquinazolin-4(3H)-one | (2-nitrobenzylidene)amino | Proteus mirabilis | Moderate | sapub.org |

| 2-methyl-3-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]quinazolin-4(3H)-one | (2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino | Staphylococcus aureus | Good | sapub.org |

| 3-[(4-bromobenzylidene)amino]-2-methylquinazolin-4(3H)-one | (4-bromobenzylidene)amino | Escherichia coli | Good | sapub.org |

Effects of Substituents on the Benzo Ring

Modifications on the fused benzene (B151609) ring of the this compound scaffold play a significant role in determining the biological activity of the resulting compounds. The nature and position of the substituents on this ring can influence factors such as lipophilicity, electronic properties, and steric interactions, which in turn affect the compound's interaction with its biological target.

In a broader context of quinazolinone derivatives, the presence of a halogen atom, such as chlorine, at position 7 has been shown to be favorable for anticonvulsant activity. beilstein-journals.org While not specific to the 3-amino-2,4-dione series, this finding suggests that halogenation of the benzo ring is a promising strategy for enhancing the neurological activity of quinazolinone-based compounds.

The following table details the antimicrobial activity of 6-bromo-3-amino-quinazolin-4(3H)-one derivatives.

| Compound | Benzo Ring Substituent | Microorganism | Activity | Reference |

|---|---|---|---|---|

| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one derivative A-3 | 6-Bromo | Aspergillus niger | Excellent | biomedpharmajournal.org |

| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one derivative A-3 | 6-Bromo | Pseudomonas aeruginosa | Very Good | biomedpharmajournal.org |

| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one derivative A-4 | 6-Bromo | Pseudomonas aeruginosa | Excellent | biomedpharmajournal.org |

| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one derivative A-4 | 6-Bromo | Streptococcus pyogenes | Very Good | biomedpharmajournal.org |

| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one derivative A-4 | 6-Bromo | Escherichia coli | Very Good | biomedpharmajournal.org |

| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one derivative A-4 | 6-Bromo | Aspergillus niger | Very Good | biomedpharmajournal.org |

Conformational Analysis and SAR Insights

The three-dimensional arrangement of a molecule, or its conformation, is a critical determinant of its biological activity. Conformational analysis provides insights into the energetically favorable shapes a molecule can adopt and how these shapes might interact with a biological target. For this compound derivatives, understanding their conformational preferences is key to elucidating their structure-activity relationships.

Molecular modeling studies, including 3D-QSAR (Quantitative Structure-Activity Relationship), molecular docking, and molecular dynamics simulations, are powerful tools for investigating the conformational aspects of drug-receptor interactions. documentsdelivered.com While specific and extensive conformational analysis studies on this compound derivatives are not widely reported, insights can be drawn from related quinazoline (B50416) structures.

For instance, molecular docking studies on quinazoline derivatives targeting the PD-1/PD-L1 pathway have demonstrated the importance of specific conformations for effective binding. nih.gov These studies revealed that the spatial orientation of substituents and the ability to form key interactions, such as hydrogen bonds and ionic interactions with specific amino acid residues in the target protein, are crucial for inhibitory activity. nih.gov A molecular dynamics study further highlighted how certain nitrogen atoms in the quinazoline scaffold can form water-mediated interactions, stabilizing the compound within the binding pocket. nih.gov

In the context of anticonvulsant activity, in silico studies of quinazolin-4(3H)-one derivatives have suggested that binding to the allosteric site of the GABAA receptor is a key mechanism of action. The conformation of the molecule, particularly the orientation of substituents at positions 2 and 3, dictates the quality of the fit within the receptor's binding pocket and, consequently, the anticonvulsant potency. These examples underscore the necessity of considering the conformational properties of this compound derivatives when designing new analogs with enhanced biological profiles.

Biological Activities and Mechanistic Studies of 3 Amino 1h Quinazoline 2,4 Dione Derivatives

Anticancer and Antiproliferative Mechanisms

Derivatives of 3-amino-1H-quinazoline-2,4-dione have demonstrated significant potential as anticancer agents through various mechanisms of action. These compounds have been shown to interfere with critical cellular processes such as DNA repair, signal transduction, and cell division, ultimately leading to the inhibition of tumor growth and proliferation.

Poly(ADP-ribose) Polymerase (PARP-1/2) Inhibition

A key strategy in cancer therapy is the targeting of DNA damage repair pathways. Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, play a crucial role in this process. Novel this compound derivatives bearing a 3-aminopyrrolidine (B1265635) moiety have been designed and synthesized as potent inhibitors of PARP-1/2. nih.govnih.gov Structure-activity relationship studies have identified compounds with IC50 values in the nanomolar range against PARP-1 and low micromolar range against PARP-2. nih.govnih.gov For instance, certain derivatives have shown strong cytotoxicity against MX-1 breast cancer cells, both as single agents and in combination with the chemotherapeutic drug temozolomide (B1682018). nih.govnih.gov The co-crystal structure of one such derivative complexed with PARP-1 has revealed a unique binding mode, providing a structural basis for its inhibitory activity. nih.gov

| Compound | Target | IC50 | Cell Line | Cytotoxicity (IC50) |

| Derivative with 3-aminopyrrolidine moiety | PARP-1 | 10⁻⁹ M level | MX-1 | < 3.12 µM |

| Derivative with 3-aminopyrrolidine moiety | PARP-2 | 10⁻⁸ M level | MX-1 | 3.02 µM |

Receptor Tyrosine Kinase (c-Met/VEGFR-2) Inhibition

The dysregulation of receptor tyrosine kinases (RTKs) is a hallmark of many cancers. The c-Met and vascular endothelial growth factor receptor 2 (VEGFR-2) are two such RTKs that are critical for tumor growth, angiogenesis, and metastasis. Dual inhibition of c-Met and VEGFR-2 is a promising strategy to overcome therapeutic resistance. Researchers have designed and synthesized 3-substituted quinazoline-2,4(1H,3H)-dione derivatives that act as dual inhibitors of these kinases. nih.gov Several of these compounds have demonstrated substantial inhibitory activity against both c-Met and VEGFR-2, with IC50 values in the nanomolar range. nih.gov Notably, some derivatives exhibited higher cytotoxic activity against HCT-116 colorectal cancer cell lines compared to the known inhibitor cabozantinib (B823), while showing lower toxicity to normal cell lines. nih.gov

| Compound | Target | IC50 | Cell Line |

| Derivative 2c | c-Met/VEGFR-2 | 0.052-0.084 µM | HCT-116 |

| Derivative 4b | c-Met/VEGFR-2 | 0.052-0.084 µM | HCT-116 |

| Derivative 4e | c-Met/VEGFR-2 | 0.052-0.084 µM | HCT-116 |

Topoisomerase Inhibition

Topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. While much of the research on quinazolinedione derivatives as topoisomerase inhibitors has focused on bacterial enzymes, the potential for these compounds to inhibit human topoisomerases is an area of active investigation. The 3-amino-2,4-dione moiety is believed to play a key role in the interaction with the topoisomerase-DNA cleavage complex. This interaction stabilizes the complex, leading to DNA strand breaks and ultimately cell death. Further research is needed to fully elucidate the specific interactions and inhibitory potential of this compound derivatives against human topoisomerases.

In Vitro Cytotoxicity and Cell Cycle Modulation

The anticancer activity of this compound derivatives is further evidenced by their in vitro cytotoxicity against various human tumor cell lines. Studies have shown that these compounds can significantly inhibit the growth of cancer cells, with some derivatives exhibiting potent activity. For instance, certain derivatives have shown significant growth inhibition in 60 human tumor cell lines. The cytotoxic effects of these compounds are often linked to their ability to modulate the cell cycle. Research has shown that some 3-substituted quinazoline-2,4(1H,3H)-dione derivatives can arrest the cell cycle and induce significant levels of apoptosis in cancer cells. nih.gov

| Compound | Cell Line | Effect |

| Derivative 4b | HCT-116 | Cell cycle arrest, Apoptosis induction |

| Derivative 4e | HCT-116 | Cell cycle arrest, Apoptosis induction |

Antimicrobial Research

In addition to their anticancer properties, derivatives of this compound have also shown promise as antimicrobial agents. The emergence of drug-resistant bacterial strains has created an urgent need for new antibiotics with novel mechanisms of action.

Bacterial Gyrase and DNA Topoisomerase IV Inhibition

Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerases that are the primary targets of fluoroquinolone antibiotics. Quinazoline-2,4-diones have been investigated as a new class of inhibitors of these enzymes. nih.gov These compounds are thought to interact with the enzyme-DNA complex in a manner distinct from that of fluoroquinolones, which may confer activity against quinolone-resistant strains. The 3-aminoquinazoline-2,4-dione scaffold is a key structural feature for this activity. Research has shown that these derivatives can stabilize the cleavage complex of gyrase and topoisomerase IV, leading to bacterial cell death. Some novel quinazoline-2,4(1H,3H)-dione derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.gov

| Compound | Target | Affected Bacteria |

| Quinazoline-2,4-dione derivatives | DNA Gyrase, Topoisomerase IV | Gram-positive and Gram-negative bacteria |

Activity Against Gram-Positive and Gram-Negative Strains

Derivatives of quinazoline-2,4(1H,3H)-dione have been the subject of investigation for their potential as antibacterial agents, demonstrating activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov These studies aim to identify novel compounds that could address the growing problem of bacterial resistance to existing antibiotics. nih.gov A comprehensive study has indicated that quinazoline-2,4(1H,3H)-dione derivatives can act as inhibitors of bacterial gyrase and DNA topoisomerase IV, mechanisms similar to those of fluoroquinolone antibiotics. nih.gov

Research has shown that specific substitutions on the quinazoline-2,4-dione core are crucial for antibacterial efficacy. For instance, compounds featuring triazole moieties at the 1- and 3-positions of the quinazoline-2,4-dione backbone have exhibited a broad spectrum of activity. nih.gov One such derivative showed moderate activity against Staphylococcus aureus with a 9 mm inhibition zone and significant activity against Escherichia coli with a 15 mm inhibition zone and a minimum inhibitory concentration (MIC) of 65 µg/mL, comparable to standard drugs. nih.gov

Furthermore, the introduction of oxadiazole and thiadiazole moieties at the 1- and 3-positions resulted in derivatives with moderate activity against Staphylococcus aureus, showing inhibition zones of 12 mm and 13 mm and MIC values of 70 µg/mL and 75 µg/mL, respectively. nih.gov Another derivative demonstrated sensitivity against Candida albicans with an inhibition zone of 12 mm. nih.gov In contrast, some synthesized intermediates showed no activity against most tested bacterial strains but were effective against Candida albicans, with an inhibition zone of 11 mm and an MIC of 80 µg/mL. nih.gov The parent compound, 2-phenyl-3-amino quinazoline-4(3H)-one, displayed moderate activity against both Gram-positive and Gram-negative bacteria. frontiersin.org

| Derivative | Bacterial Strain | Activity |

|---|---|---|

| Derivative with triazole moieties | Staphylococcus aureus | Inhibition zone: 9 mm nih.gov |

| Derivative with triazole moieties | Escherichia coli | Inhibition zone: 15 mm; MIC: 65 µg/mL nih.gov |

| Derivative with oxadiazole moiety | Staphylococcus aureus | Inhibition zone: 12 mm; MIC: 70 µg/mL nih.gov |

| Derivative with thiadiazole moiety | Staphylococcus aureus | Inhibition zone: 13 mm; MIC: 75 µg/mL nih.gov |

| Intermediate derivative | Candida albicans | Inhibition zone: 11 mm; MIC: 80 µg/mL nih.gov |

Antiviral Research

The antiviral potential of this compound derivatives has been explored against a variety of DNA and RNA viruses.

Vaccinia Virus Inhibition

A series of 1,2,3-triazolyl 3-hydroxy-quinazoline-2,4(1H,3H)-diones have been identified as potent and specific inhibitors of the vaccinia virus. nih.gov In in vitro evaluations, several of these compounds demonstrated significant activity. nih.gov Notably, one derivative, 24b11 , emerged as the most potent inhibitor against vaccinia virus, with a 50% effective concentration (EC₅₀) of 1.7 µM. This potency is approximately 15 times greater than that of the reference drug, Cidofovir, which has an EC₅₀ of 25 µM. nih.gov

Adenovirus Inhibition

The same series of 1,2,3-triazole-containing 3-hydroxy-quinazoline-2,4(1H,3H)-diones also showed promising activity against Adenovirus-2. nih.gov The most effective compound against this virus was 24b13 , which exhibited an EC₅₀ value of 6.2 µM. nih.gov This level of activity was found to be lower than all reference drugs used in the study, highlighting the potential of this scaffold for developing new anti-adenovirus therapies. nih.gov

HIV-1 Reverse Transcriptase and Integrase Inhibition

Derivatives of 3-hydroxyquinazoline-2,4(1H,3H)-dione have been designed and synthesized as potential dual inhibitors of two key enzymes in the HIV-1 replication cycle: reverse transcriptase (RT)-associated ribonuclease H (RNase H) and integrase (IN). nih.govcsic.es Many of these compounds effectively inhibited HIV-1 RNase H activity at sub-micromolar to low micromolar concentrations. nih.govcsic.es

One compound, II-4 , was particularly potent in enzymatic assays, with a 50% inhibitory concentration (IC₅₀) of 0.41 µM against RNase H, which is nearly five times lower than the reference inhibitor β-thujaplicinol. nih.govcsic.es This compound also demonstrated effective inhibition of HIV-1 integrase strand transfer activity with an IC₅₀ of 0.85 µM, although it was less potent than the established integrase inhibitor raltegravir. nih.govcsic.es Molecular modeling studies suggest that these compounds may chelate the magnesium ions within the active sites of both enzymes. csic.es

| Derivative | Viral Target | Activity (EC₅₀ / IC₅₀) |

|---|---|---|

| 24b11 | Vaccinia Virus | 1.7 µM nih.gov |

| 24b13 | Adenovirus-2 | 6.2 µM nih.gov |

| II-4 | HIV-1 RNase H | 0.41 µM nih.govcsic.es |

| HIV-1 Integrase | 0.85 µM nih.govcsic.es |

Enzyme Inhibition Studies

The inhibitory activity of this compound derivatives extends to certain human enzymes, particularly those associated with cancer.

Carbonic Anhydrase (CA IX and XII) Inhibition

The 3-hydroxyquinazoline-2,4-dione scaffold has been identified as a valuable starting point for developing potent inhibitors of tumor-associated human carbonic anhydrase (hCA) isoforms IX and XII. acs.orgnih.gov A series of derivatives with various substituents on the fused benzo ring (such as Cl, NO₂, NH₂, CF₃, ureido, and amido groups) have been synthesized and evaluated. acs.orgnih.gov

Several of these compounds exhibited nanomolar-level inhibition of hCA IX and hCA XII, while showing no significant activity against the cytosolic isoforms hCA I and II, indicating a degree of selectivity. nih.gov For example, certain 3-(4-Aminosulfonyl)-phenyl-2-mercapto-substituted-4(3H)-quinazolinones have been reported as potent inhibitors with inhibition constants (Kᵢ) in the range of 3.7–50.4 nM for hCA IX and 0.60–52.9 nM for hCA XII. nih.govfrontiersin.org Another study on quinazoline-linked ethylbenzenesulfonamides also reported potent and selective inhibition of these tumor-related isoforms. tandfonline.com

| Derivative Class | Enzyme Target | Inhibition Constant (Kᵢ) |

|---|---|---|

| 3-(4-Aminosulfonyl)-phenyl-2-mercapto-substituted-4(3H)-quinazolinones | hCA IX | 3.7–50.4 nM nih.govfrontiersin.org |

| hCA XII | 0.60–52.9 nM nih.govfrontiersin.org |

Alpha-Amylase and Alpha-Glucosidase Inhibition

Derivatives of quinazolin-4(3H)-one have been investigated for their potential to manage diabetes mellitus by inhibiting key carbohydrate-digesting enzymes, α-amylase and α-glucosidase. The inhibition of these enzymes can delay carbohydrate digestion and consequently reduce postprandial hyperglycemia, a critical factor in managing type 2 diabetes.

A series of quinazolin-4(3H)-one derivatives bearing a phenoxy-acetamide side chain were synthesized and evaluated for their α-glucosidase inhibitory activity. researchgate.net Many of the synthesized compounds exhibited a diverse range of inhibitory activities, with IC50 values spanning from 14.4 µM to over 750 µM. researchgate.net Notably, one compound in this series demonstrated an exceptionally high inhibitory potency against α-glucosidase, with an IC50 value of 14.4 µM, which is approximately 53 times more potent than the standard drug, acarbose. researchgate.net Kinetic studies of this potent derivative revealed a competitive mode of inhibition. researchgate.net

Similarly, quinoline (B57606) hybrids incorporating 1,3,4-oxadiazole (B1194373) and 1,2,3-triazole moieties have also been explored as α-glucosidase and α-amylase inhibitors. nih.gov These compounds displayed significant α-glucosidase inhibition in the low micromolar range, with IC50 values from 15.85 to 63.59 µM, while their α-amylase inhibition was more moderate. nih.gov

Table 1: α-Glucosidase Inhibitory Activity of Quinazolin-4(3H)-one Derivatives

| Compound Series | Key Structural Feature | IC50 Range (µM) | Most Potent Compound's IC50 (µM) | Reference |

| Quinazolin-4(3H)-one derivatives | Phenoxy-acetamide side chain | 14.4 - >750 | 14.4 | researchgate.net |

| Quinoline-1,3,4-oxadiazole-1,2,3-triazole hybrids | Quinoline, 1,3,4-oxadiazole, 1,2,3-triazole | 15.85 - 63.59 | 15.85 | nih.gov |

Sodium-Hydrogen Exchanger 1 (NHE-1) Inhibition

The sodium-hydrogen exchanger 1 (NHE-1) is a crucial membrane protein that regulates intracellular pH and is implicated in various pathological conditions, including cardiovascular diseases and inflammation. nih.govacs.org Quinazoline-2,4(1H,3H)-dione derivatives have emerged as a promising class of NHE-1 inhibitors.

In one study, novel N1,N3-bis-substituted quinazoline-2,4(1H,3H)-dione derivatives featuring two guanidine (B92328) moieties were synthesized and evaluated for their NHE-1 inhibitory activity. acs.org The most potent inhibitor from this series also exhibited antiplatelet and intraocular-pressure-reducing effects. acs.org Structure-activity relationship (SAR) studies indicated that derivatives containing a 5-amino-1,2,4-triazole moiety, a conformationally rigid guanidine mimic, were more active, suggesting this feature is favorable for NHE-1 inhibition. acs.org

Another derivative from this class, compound 4a, was found to inhibit nitric oxide (NO) synthesis and interleukin-6 (IL-6) secretion in murine macrophages without causing immunotoxicity. nih.gov This compound also demonstrated protective effects in a model of lipopolysaccharide (LPS)-induced acute lung injury by reducing neutrophil infiltration, edema, and tissue damage. nih.gov These findings highlight the potential of quinazoline-2,4(1H,3H)-dione derivatives as anti-inflammatory agents acting through NHE-1 inhibition. nih.govacs.org

Table 2: NHE-1 Inhibitory and Anti-inflammatory Activity of Quinazoline-2,4(1H,3H)-dione Derivatives

| Compound | Key Structural Feature | Biological Activity | Reference |

| 3a | N1,N3-bis-substituted with guanidine moieties | Potent NHE-1 inhibitor, antiplatelet, intraocular-pressure-reducing | acs.org |

| 4a | N1,N3-bis-substituted with 5-amino-1,2,4-triazole | Inhibits NO synthesis and IL-6 secretion, protective in acute lung injury | nih.gov |

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). fao.org Inhibition of specific PDEs is a therapeutic strategy for various disorders, including inflammatory and neurological conditions. fao.org

Several 3-phenyl-quinazolin-4(3H)-one-2-thioethers and 2-aminoquinazoline (B112073) derivatives have been synthesized and screened for their in vitro PDE inhibitory activity. fao.org A number of these compounds showed promising activity when compared to the non-selective PDE inhibitor IBMX. fao.org Molecular docking studies suggested that these compounds could be selective for PDE7A and PDE4. fao.org One of the most active compounds, 10d, with an IC50 of 1.15 µM, was further evaluated in vivo and showed effects in behavioral tests. fao.org

The quinazoline (B50416) scaffold has been identified as a promising core for the development of PDE10A inhibitors, which are being explored for the treatment of Parkinson's disease. Computational studies have highlighted the potential of quinoline and quinazoline alkaloids as PDE10A inhibitors.

Table 3: Phosphodiesterase Inhibitory Activity of Quinazoline Derivatives

| Compound Series | Target PDE | Key Findings | IC50 of Most Potent Compound (µM) | Reference |

| 3-Phenyl-quinazolin-4(3H)-one-2-thioethers and 2-aminoquinazolines | PDE7A, PDE4 | Promising activity compared to IBMX, potential selectivity | 1.15 (compound 10d) | fao.org |

| Quinoline and Quinazoline Alkaloids | PDE10A | Identified as potential inhibitors through computational studies | Not Applicable |

Other Pharmacological Explorations

Anti-inflammatory Properties

The anti-inflammatory potential of quinazoline derivatives is a well-documented area of research. These compounds have shown efficacy in various animal models of inflammation. acs.org For instance, certain quinazoline derivatives have been reported to be active in models of adjuvant arthritis, carrageenan-induced edema, and formaldehyde-induced edema. acs.org

The anti-inflammatory effects of some quinazoline-2,4(1H,3H)-dione derivatives are linked to their ability to inhibit NHE-1, as mentioned previously. acs.org By inhibiting NHE-1, these compounds can modulate the functions of immune cells, such as migration and cytokine release. acs.org For example, the NHE-1 inhibitor amiloride (B1667095) has been shown to reduce the secretion of pro-inflammatory cytokines like IL-1β and TNF-α while stimulating the anti-inflammatory cytokine IL-10. acs.org

A specific quinazoline derivative, compound 4a, not only inhibited NO and IL-6 production but also alleviated inflammation-associated behavioral defects and protected against lung injury by preventing neutrophil migration and edema. acs.org These findings underscore the promise of quinazolin-2,4(1H,3H)-diones as a scaffold for developing novel anti-inflammatory agents. acs.org

Antimalarial Studies

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of new antimalarial agents. Quinazoline derivatives have been investigated for their potential in this area. nih.govacs.org

In silico molecular docking studies have been employed to explore the antimalarial potential of novel hybrid quinazolin-2,4-dione analogues. These studies have targeted the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (pfDHODH), an essential enzyme for parasite growth. One particular compound from a synthesized series showed the highest binding affinity against pfDHODH, suggesting its potential as an antimalarial lead.

Other studies have focused on quinazolinone-4 derivatives, with some compounds showing high antimalarial activity in vitro, comparable to the standard drug chloroquine. nih.gov Furthermore, the discovery of quinazolinone-2-carboxamide derivatives has identified a novel antimalarial scaffold with potent in vivo efficacy in a humanized mouse model of P. falciparum malaria.

Table 4: Antimalarial Activity of Quinazoline Derivatives

| Compound Series | Target/Model | Key Findings | Reference |

| Hybrid quinazolin-2,4-dione analogues | Plasmodium falciparum dihydroorotate dehydrogenase (pfDHODH) | In silico studies identified a compound with high binding affinity. | |

| Quinazolinone-4 derivatives | In vitro against P. falciparum | High antimalarial activity, comparable to chloroquine. | nih.gov |

| Quinazolinone-2-carboxamide derivatives | Humanized SCID mouse model of P. falciparum | Potent in vivo efficacy. |

Anticonvulsant Activities

Quinazoline derivatives have a long history of investigation for their central nervous system activities, including anticonvulsant properties. The maximal electroshock (MES) test is a common preclinical screen for anticonvulsant activity.

Several synthesized 3-amino-2-phenyl quinazolinone derivatives have demonstrated noteworthy anticonvulsant activity in the MES test in albino mice, with some compounds showing activity comparable to the standard drug phenytoin. In another study, various (E)-3-(5-((substitutedphenylamino) methyl)-1,3,4-thiadiazol-2-yl)-2-styrylquinazolin-4(3H)-one derivatives were synthesized and evaluated. Eight of these compounds showed significant seizure protection at a dose of 100 mg/kg, indicating a good onset and prolonged action.

Further research into 2,3-disubstituted quinazolin-4(3H)-one scaffolds has identified compounds with potential anticonvulsant activity in the pentylenetetrazole (PTZ)-induced seizure model. In silico studies for these compounds suggested a mechanism of action involving the GABAA receptor.

Table 5: Anticonvulsant Activity of Quinazoline Derivatives

| Compound Series | Anticonvulsant Model | Key Findings | Reference |

| 3-Amino-2-phenyl quinazolinones | Maximal Electroshock (MES) test | Noteworthy activity, comparable to phenytoin. | |

| (E)-3-(5-((substitutedphenylamino) methyl)-1,3,4-thiadiazol-2-yl)-2-styrylquinazolin-4(3H)-ones | Maximal Electroshock (MES) test | Eight compounds showed significant seizure protection at 100 mg/kg. | |

| 2,3-Disubstituted quinazolin-4(3H)-ones | Pentylenetetrazole (PTZ)-induced seizure model | Potential anticonvulsant activity, likely via GABAA receptor modulation. |

Antiplatelet Effects

Derivatives of quinazoline-2,4(1H,3H)-dione have demonstrated notable antiplatelet activity. nih.gov Research has explored how different substitutions on the quinazoline ring system influence their ability to inhibit platelet aggregation, a key process in thrombosis.

Guanidine derivatives of quinazoline-2,4(1H,3H)-diones have been shown to markedly inhibit ADP-induced platelet aggregation. mdpi.com At a concentration of 100 μM, these compounds displayed efficiency comparable to or exceeding that of acetylsalicylic acid. mdpi.com Furthermore, N1-alkyl quinazoline-2,4(1H,3H)-diones that feature an N-acylguanidine or a 3-acyl(5-amino-1,2,4-triazole) side chain have also been identified as having antiplatelet properties. nih.gov

In a separate line of research, a series of 2-(arylmethylthio)-3-phenylquinazolin-4-one derivatives were synthesized and evaluated for their ability to inhibit platelet aggregation induced by both ADP and arachidonic acid in human plasma. nih.gov Among the compounds tested, several thioether derivatives were identified as potent inhibitors of ADP-induced platelet aggregation, demonstrating satisfactory IC50 values. nih.gov

| Compound Type | Inducer | Observed Effect | Reference |

|---|---|---|---|

| Guanidine derivatives | ADP | Marked inhibition of platelet aggregation at 100 μM, exceeding the effect of acetylsalicylic acid. | mdpi.com |

| 2-(arylmethylthio)-3-phenylquinazolin-4-one derivatives (Compounds 2, 3, 5, 16) | ADP | Potent inhibition with satisfactory IC50 values. | nih.gov |

| N1-alkyl quinazoline-2,4(1H,3H)-diones with N-acylguanidine or 3-acyl(5-amino-1,2,4-triazole) side chain | Not specified | Endowed with antiplatelet activity. | nih.gov |

Antioxidant Potential

The antioxidant capabilities of quinazolinone derivatives have been extensively investigated through various in vitro assays, revealing key structural requirements for this activity. mdpi.comnih.gov The presence and position of specific functional groups on the quinazolinone scaffold play a crucial role in their ability to scavenge free radicals and reduce oxidizing agents.

Studies utilizing DPPH (2,2-diphenyl-1-picryl-hydrazyl-hydrate), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and CUPRAC (cupric reducing antioxidant capacity) assays have provided insights into the structure-antioxidant activity relationships. mdpi.comnih.gov For 2-phenylquinazolin-4(3H)-one derivatives, the presence of at least one hydroxyl group is often required for antioxidant activity. mdpi.comnih.gov The potency is further enhanced by the presence of a second hydroxyl group or a methoxy (B1213986) group, particularly when positioned ortho or para to each other on the phenyl ring. mdpi.comnih.gov

For instance, in the DPPH assay, dihydroxy-substituted quinazolinones showed the most potent radical scavenging activity, with EC50 values as low as 7.2 µM. mdpi.com The relative position of the hydroxyl groups is critical, as meta-substituted derivatives showed significantly lower activity. mdpi.com Similarly, in the ABTS and TEAC-CUPRAC assays, dihydroxy derivatives exhibited high antioxidant capacity. mdpi.com The addition of a third phenolic group to the molecule has been shown to deeply influence and enhance the antioxidant activity. nih.gov

| Compound Type | Compound | EC50 (µM) | Reference |

|---|---|---|---|

| Dihydroxy-substituted quinazolinones | 21e | 7.5 | mdpi.com |

| 21g | 7.4 | mdpi.com | |

| 21h | 7.2 | mdpi.com |

| Compound Type | Compound | EC50 (µM) | Reference |

|---|---|---|---|

| Monohydroxy derivatives | 21c (meta) | 23.0 | mdpi.com |

| Other monohydroxy derivatives | 23.0 - 69.9 | mdpi.com | |

| Polyphenolic derivatives (5a, 5c, 5d) | Lower IC50 than Trolox and ascorbic acid | nih.gov |

| Compound Type | Compound | TEAC Value | Reference |

|---|---|---|---|

| Dihydroxy derivatives | 21e | 3.46 | mdpi.com |

| 21g | 2.62 | mdpi.com | |

| 21h | 2.74 | mdpi.com | |

| 3,4-dihydroxy derivatives (5b, 5e, 5h, 5k) | Excellent activity | mdpi.com |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein.

Derivatives of the quinazoline-2,4-dione scaffold have been investigated for their potential as inhibitors of various enzymes. For instance, studies have explored their activity against enzymes like α-amylase and α-glucosidase, which are relevant in the context of diabetes. ias.ac.inresearchgate.net Molecular docking has revealed that these compounds can interact with the pocket sites of these enzymes through various intermolecular forces. ias.ac.inresearchgate.net

In the pursuit of new antibacterial agents, quinazolin-2,4-dione derivatives have been modeled against bacterial enzymes such as dihydrofolate reductase (DHFR). nih.gov DHFR is a crucial enzyme for microbial survival, and its inhibition can halt bacterial growth. nih.gov Docking studies have been instrumental in explaining the binding modes of these compounds within the active site of bacterial DHFR. nih.gov Similarly, these derivatives have been investigated as potential inhibitors of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. nih.gov

Furthermore, the quinazoline-2,4-dione core has been incorporated into hybrid molecules targeting the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (pfDHODH), a key enzyme in the life cycle of the malaria parasite. nih.gov Molecular docking has been employed to predict the binding interactions of these hybrid molecules with the pfDHODH active site. nih.gov

The versatility of the quinazoline-2,4-dione scaffold is also evident in its exploration for anticancer applications. Derivatives have been designed and docked against targets like the tyrosine kinases c-Met and VEGFR-2, which are implicated in tumor growth and angiogenesis. nih.gov These studies have shown that the compounds can adopt binding modes similar to known inhibitors, forming key hydrogen bond interactions with conserved residues in the kinase domains. nih.gov Another anticancer target explored is poly (ADP-ribose) polymerase (PARP), where quinazoline-2,4-dione derivatives have been designed to inhibit PARP-1 and PARP-2. rsc.org

Quantum Chemical Calculations of Energetics and Aromaticity

Quantum chemical calculations offer a deeper understanding of the electronic structure, stability, and reactivity of molecules. For quinazoline-2,4(1H,3H)-dione, these methods have been used to determine its standard molar enthalpy of formation in the gaseous phase. researchgate.net Such calculations, often performed using methods like G3(MP2)//B3LYP, provide fundamental thermodynamic data. researchgate.net

The aromaticity of the quinazoline-2,4(1H,3H)-dione system has also been assessed using computational techniques. researchgate.net Methods like the Nucleus Independent Chemical Shifts (NICS) have been employed to evaluate the aromatic character of both the benzene (B151609) and pyrimidine (B1678525) rings within the molecule. researchgate.net These calculations help in understanding the electronic delocalization and stability of the heterocyclic system. researchgate.net

In Silico Prediction of Pharmacokinetic and Physicochemical Parameters

The journey of a drug from administration to its target site and its subsequent elimination from the body is described by its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures.

For various series of quinazolin-2,4-dione derivatives, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions have been performed. nih.govnih.gov These studies utilize computational models to estimate parameters such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. The results of these predictions help in identifying candidates with favorable drug-like properties. nih.govnih.gov For example, certain derivatives have been predicted to possess acceptable pharmacokinetic and drug-likeness properties, making them promising candidates for further development. nih.govnih.gov

Co-crystal Structure Analysis for Binding Mode Elucidation

While molecular docking provides a predictive model of binding, co-crystal structure analysis offers definitive experimental evidence of how a ligand binds to its target. X-ray crystallography of a ligand-protein complex reveals the precise three-dimensional arrangement of atoms, confirming the binding orientation and the specific intermolecular interactions.

For a derivative of quinazoline-2,4(1H,3H)-dione, a co-crystal structure with poly (ADP-ribose) polymerase-1 (PARP-1) has been obtained. acs.org This analysis demonstrated a unique binding mode of the inhibitor within the enzyme's active site, providing invaluable information for structure-based drug design and the development of more potent and selective PARP inhibitors. acs.org The crystal structure of quinazoline-2,4(1H,3H)-dione itself reveals intermolecular N—H⋯O hydrogen bonds that create centrosymmetric dimers. researchgate.netnih.gov

Chemical Reactivity and Derivatization Strategies of the 3 Amino Moiety

Reactions Involving the 3-Amino Group (e.g., Condensation with Urea)

A notable reaction of the 3-amino moiety is its condensation with urea (B33335). Research has shown that substituted 3-amino-1H-quinazoline-2,4-diones react with urea in the presence of acetic acid to produce novel 2,6-dihydro-imidazo[1,5-c]quinazoline-3,5-diones in high yields. canbipharm.com This transformation highlights the nucleophilic character of the 3-amino group and its ability to participate in cyclocondensation reactions.

The reaction conditions and yields for this transformation are summarized in the table below:

| Reactant | Reagent | Solvent | Product | Yield |

| Substituted 3-amino-1H-quinazoline-2,4-diones | Urea | Acetic Acid | 2,6-Dihydro-imidazo[1,5-c]quinazoline-3,5-diones | High |

Table 1: Condensation of 3-Amino-1H-quinazoline-2,4-dione Derivatives with Urea

Interestingly, the same products can be obtained from the reaction of 3-chloro-1H-quinazoline-2,4-diones with urea, although the yields are significantly lower. canbipharm.com This suggests that the direct condensation of the 3-amino derivative is a more efficient synthetic route.

Formation of Fused Heterocyclic Systems (e.g., Imidazoquinazolines)

The reaction of this compound with urea serves as a prime example of its utility in the synthesis of fused heterocyclic systems. The products, 2,6-dihydro-imidazo[1,5-c]quinazoline-3,5-diones, represent a novel class of imidazoquinazoline derivatives. canbipharm.com The formation of this fused system involves the incorporation of the urea molecule into the quinazoline (B50416) framework, leading to the creation of a new five-membered imidazole (B134444) ring fused to the pyrimidine (B1678525) ring of the quinazoline core.

The general reaction scheme for the formation of these fused imidazoquinazolines is depicted below:

Scheme 1: Synthesis of 2,6-Dihydro-imidazo[1,5-c]quinazoline-3,5-diones A schematic representation of the reaction of a substituted this compound with urea to yield a 2,6-dihydro-imidazo[1,5-c]quinazoline-3,5-dione.

The resulting fused heterocyclic compounds have been characterized using various spectroscopic techniques, including ¹H, ¹³C, and ¹⁵N NMR, as well as IR spectroscopy and mass spectrometry, to confirm their structures. canbipharm.com

Mechanistic Insights into Novel Reactivity

The proposed mechanism for the reaction between 3-amino-1H-quinazoline-2,4-diones and urea involves a molecular rearrangement. canbipharm.com The initial step is believed to be the formation of a mono-substituted urea intermediate, where the 3-amino group of the quinazoline dione (B5365651) has added to the carbonyl group of urea. This is followed by an intramolecular cyclization and rearrangement process to yield the final 2,6-dihydro-imidazo[1,5-c]quinazoline-3,5-dione product. canbipharm.comchemicalbook.com

This proposed pathway underscores the unique reactivity of the this compound scaffold, which facilitates this efficient synthesis of complex fused heterocyclic systems. canbipharm.com Further studies on the reaction mechanism could provide deeper insights into the factors controlling the regioselectivity and efficiency of this transformation, potentially opening up new avenues for the synthesis of other novel heterocyclic compounds.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Analysis of ¹H, ¹³C, and ¹⁵N NMR spectra provides detailed information about the chemical environment of each atom. While complete spectral data for 3-Amino-1H-quinazoline-2,4-dione is compiled from analyses of closely related analogues, the expected resonances can be reliably predicted.

¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons on the benzene (B151609) ring, the N1-H proton of the quinazoline (B50416) ring, and the protons of the N3-amino group. The aromatic protons typically appear as a complex of multiplets between δ 7.20 and 8.00 ppm. acs.org Specifically, the proton at position 5 (H-5) is expected to be the most deshielded due to the anisotropic effect of the adjacent C4-carbonyl group, resonating at the downfield end of this range. acs.org The N1-H proton is characteristically found far downfield, often as a broad singlet above δ 11.0 ppm, due to its acidic nature and involvement in hydrogen bonding. acs.org The two protons of the 3-amino (NH₂) group are expected to appear as a singlet, with a chemical shift influenced by solvent and concentration, but typically observed in the range of δ 5.1-5.9 ppm based on analogous 3-amino-quinazolinone structures. mdpi.com

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the two carbonyl carbons (C2 and C4) are the most deshielded, with expected resonances in the range of δ 150-163 ppm. acs.org The aromatic carbons will produce a set of signals between approximately δ 114 and 141 ppm. The carbon atom attached to the N1 (C-8a) is typically found around δ 140 ppm, while the other bridgehead carbon (C-4a) resonates near δ 115 ppm. acs.org

¹⁵N NMR Spectroscopy: Specific research data on the ¹⁵N NMR spectroscopy of this compound is not extensively documented in the available literature. However, this technique would be valuable for directly probing the electronic environment of the three distinct nitrogen atoms (N1, N3, and the amino N). The chemical shifts would confirm the different bonding arrangements (amide vs. amine) and provide insight into tautomeric equilibria and hydrogen bonding within the heterocyclic system.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound (Based on data from quinazoline-2,4-dione and its 3-substituted analogues in DMSO-d₆) acs.orgmdpi.comrsc.orgmdpi.com

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| N1-H | ~11.5 (br s) | - |

| C2 | - | ~150.5 |

| N3-NH₂ | ~5.8 (s, 2H) | - |

| C4 | - | ~162.2 |

| C4a | - | ~115.7 |

| H5 / C5 | ~7.95 (dd) | ~127.9 |

| H6 / C6 | ~7.25 (td) | ~123.1 |

| H7 / C7 | ~7.70 (td) | ~135.7 |

| H8 / C8 | ~7.25 (d) | ~114.0 |

| C8a | - | ~139.9 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by absorption bands corresponding to its amide, amine, and carbonyl groups. nih.govnih.gov

Key vibrational frequencies are expected for N-H and C=O stretching. The N1-H group of the cyclic amide is predicted to show a stretching vibration around 3200-3100 cm⁻¹. rsc.org The 3-amino group (NH₂) will exhibit two distinct N-H stretching bands in the region of 3400-3300 cm⁻¹, characteristic of a primary amine. The two carbonyl groups (C=O) at positions 2 and 4 will give rise to strong, sharp absorption bands between 1740 and 1660 cm⁻¹. rsc.orgnih.gov The asymmetric and symmetric stretching of the C=O groups can often be resolved into two separate peaks. rsc.org Additionally, N-H bending vibrations for the amino group are expected around 1650-1580 cm⁻¹, and aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

| Primary Amine (N3-NH₂) | N-H Stretch | 3400 - 3300 (two bands) | Medium |

| Amide (N1-H) | N-H Stretch | 3200 - 3100 | Broad |

| Carbonyl (C4=O) | C=O Stretch | ~1735 | Strong, Sharp |

| Carbonyl (C2=O) | C=O Stretch | ~1660 | Strong, Sharp |

| Primary Amine (N3-NH₂) | N-H Bend (Scissoring) | 1650 - 1580 | Medium |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental formula of a compound. nih.govnih.gov For this compound (C₈H₇N₃O₂), the calculated molecular weight is 177.16 g/mol . webqc.org

In high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI), the compound is expected to be detected as the protonated molecular ion [M+H]⁺ with an m/z value of approximately 178.0560. acs.orgrsc.org Electron Impact (EI) mass spectrometry would show the molecular ion peak [M]⁺ at m/z 177. A characteristic fragmentation pattern would likely involve the loss of the amino group (-NH₂) or a related radical (-NH), leading to significant fragment ions at m/z 161 or 162. Further fragmentation could involve the loss of carbon monoxide (CO) or isocyanate (HNCO) from the quinazoline-dione ring structure.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Technique | Ion | Chemical Formula | Calculated m/z |

| HRMS-ESI | [M+H]⁺ | [C₈H₈N₃O₂]⁺ | 178.0560 |

| EI-MS | [M]⁺ | [C₈H₇N₃O₂]⁺ | 177.0538 |

| EI-MS Fragment | [M-NH₂]⁺ | [C₈H₅N₂O₂]⁺ | 161.0346 |

Elemental Analysis

Elemental analysis provides experimental verification of the elemental composition of a pure compound. It determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). The results are then compared to the theoretical values calculated from the molecular formula. For this compound, with the formula C₈H₇N₃O₂, the theoretical elemental composition confirms the ratio of atoms in the empirical formula. webqc.org Experimental values that closely match these calculated percentages are a strong indicator of sample purity.

Interactive Data Table: Elemental Composition of this compound

| Element | Symbol | Theoretical Mass % |

| Carbon | C | 54.24% |

| Hydrogen | H | 3.98% |

| Nitrogen | N | 23.72% |

| Oxygen | O | 18.06% |

Future Perspectives and Emerging Research Directions

Design of Next-Generation 3-Amino-1H-quinazoline-2,4-dione Analogues

The design of future analogues of this compound is guided by established structure-activity relationships (SAR) and the goal of enhancing therapeutic efficacy and specificity. Research efforts are concentrated on strategic modifications at the N-1, N-3, and C-6/C-7 positions of the quinazolinedione core.

One promising strategy involves the introduction of various substituted heterocyclic rings at the N-1 and N-3 positions. For instance, studies on 1,3-disubstituted quinoline (B57606) derivatives have shown that incorporating an oxadiazole ring can significantly boost antibacterial activity. nih.gov This suggests that synthesizing 1,3-disubstituted quinazoline-2,4-dione analogues with similar heterocyclic moieties could yield compounds with potent antimicrobial properties. nih.gov

Another approach focuses on attaching flexible or rigid side chains to the N-3 position. A series of 3-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione derivatives were synthesized and evaluated for anticancer activity. Within this series, compound 7 , featuring a 4-chlorobenzyl group on the piperazine (B1678402) ring, demonstrated the highest cytotoxicity against several human cancer cell lines, highlighting the importance of the substituent on the N-3 side chain for biological activity. Similarly, the introduction of a 3-amino pyrrolidine (B122466) moiety has led to the discovery of potent inhibitors of poly (ADP-ribose) polymerase (PARP) enzymes. rsc.org

Future designs will likely explore:

Bioisosteric Replacement: Replacing the amino group at the 3-position with other functional groups, such as guanidine (B92328) or conformationally rigid mimics like 5-amino-1,2,4-triazole, to probe interactions with new biological targets. mdpi.com

Scaffold Decoration: Modifying the benzene (B151609) ring of the quinazolinedione core, for example, by introducing bromine at the C-6 position, to modulate lipophilicity and steric properties. mdpi.com

Hybrid Molecules: Combining the this compound scaffold with other known pharmacophores to create hybrid molecules with dual or synergistic modes of action.

Exploration of Novel Biological Targets and Therapeutic Applications

While quinazolinediones are known for a wide range of biological activities, including anticancer and antimicrobial effects, emerging research is uncovering novel targets and expanding their therapeutic potential. researchgate.netnih.gov

PARP Inhibition: Novel quinazoline-2,4(1H,3H)-dione derivatives have been identified as potent inhibitors of PARP-1 and PARP-2. rsc.org Compounds 10 and 11 from this class showed strong cytotoxicity against the MX-1 breast cancer cell line and, in the case of compound 11 , significantly potentiated the effect of the chemotherapy agent temozolomide (B1682018) in an in vivo model. rsc.org The co-crystal structure of compound 11 with PARP-1 revealed a unique binding mode, providing a basis for further optimization. rsc.org

Dual c-Met/VEGFR-2 Inhibition: A key strategy to overcome resistance to cancer therapies is the dual inhibition of critical signaling pathways. nih.gov Researchers have successfully designed 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual inhibitors of c-Met and VEGFR-2 tyrosine kinases. nih.gov Compounds 2c , 4b , and 4e demonstrated remarkable dual inhibitory activity, with compound 4b showing superior VEGFR-2 inhibition compared to the standard drug cabozantinib (B823). nih.gov These compounds represent a promising avenue for developing anticancer agents that can circumvent therapeutic resistance. nih.gov

Bacterial Enzyme Inhibition: In response to growing antibiotic resistance, quinazoline-2,4(1H,3H)-diones are being investigated as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV. nih.govmdpi.com This approach aims to develop new antibacterial agents that can combat resistant bacterial strains. nih.govmdpi.com Compounds 13 and 15 in one study showed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.gov

Na+/H+ Exchanger (NHE-1) Inhibition: Guanidine-bearing derivatives of quinazoline-2,4(1H,3H)-dione have been synthesized as inhibitors of the Na+/H+ exchanger-1 (NHE-1), a target implicated in inflammation and other pathologies. mdpi.com The most potent compound, 3a , also exhibited antiplatelet and intraocular-pressure-reducing activity. mdpi.com Another derivative, 4a , was found to inhibit nitric oxide (NO) synthesis and interleukin-6 (IL-6) secretion, suggesting its potential in treating inflammation-mediated lung injury. mdpi.com

Advanced Synthetic Methodologies for Diversification